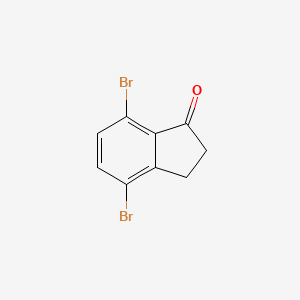

4,7-Dibromo-2,3-dihydro-1H-inden-1-one

Description

Significance of the Indenone Core in Contemporary Chemical Research

The indenone scaffold is a privileged structural motif that appears frequently in a wide array of natural products, pharmaceuticals, and functional organic materials. guidechem.comrsc.orgmdpi.com Its prevalence underscores its importance as a versatile building block in synthetic organic chemistry. In the realm of medicinal chemistry, indenone derivatives are central to the structure of numerous biologically active compounds. beilstein-journals.org For instance, the indenone core is a key component in drugs developed for treating neurodegenerative diseases like Alzheimer's. guidechem.commdpi.com Furthermore, various substituted indanones have demonstrated significant potential as anti-tumor, anti-inflammatory, antiviral, and antibacterial agents. guidechem.comrsc.orgbeilstein-journals.org

Beyond pharmaceuticals, the indenone framework is integral to the field of materials science. researchgate.net The inherent electronic properties of the indenone system make it a valuable component in the design of organic functional materials. rsc.org These materials have found applications in organic light-emitting diodes (OLEDs), as dyes, and as fluorescent probes. guidechem.comrsc.org The rigid, planar structure of the indenone core, combined with its electronic characteristics, allows for the construction of complex molecules with tailored optical and electronic properties. The accessibility and versatile reactivity of 1-indanones make them a focal point for the development of new synthetic methodologies, including transition-metal-catalyzed annulations to construct fused and spirocyclic frameworks. rsc.orgrsc.org

Rationale for Bromination in the Indenone Scaffold for Functionalization

The introduction of bromine atoms onto the indenone scaffold, as seen in 4,7-Dibromo-2,3-dihydro-1H-inden-1-one, is a deliberate and strategic synthetic decision. Bromination is a powerful tool in organic synthesis because it installs a reactive handle that can be readily transformed into other functional groups through a variety of well-established chemical reactions. researchgate.net Bromoarenes, or aromatic compounds containing bromine, are particularly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net

In the context of the indenone scaffold, bromination allows for precise and regioselective functionalization. researchgate.netresearchgate.net The bromine atoms can be substituted or used in cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions are fundamental for forming new carbon-carbon or carbon-heteroatom bonds, enabling chemists to build more complex and elaborate molecular architectures from the relatively simple dibrominated precursor. researchgate.net For example, the bromine atoms at the 4- and 7-positions can be replaced with aryl, alkyl, or other functional groups to systematically tune the electronic and steric properties of the molecule. This capability is crucial for creating libraries of compounds for drug discovery or for optimizing the performance of organic electronic materials. The photochemical bromination of indan-1-one derivatives has also been studied, leading to a variety of bromo-organic compounds that serve as useful intermediates. tubitak.gov.tr

Positioning of this compound within π-Conjugated Systems

The structure of this compound makes it an excellent building block for the synthesis of π-conjugated systems. π-conjugated molecules and polymers are characterized by alternating single and multiple bonds, which allows for the delocalization of electrons across the molecule. This delocalization is responsible for their unique electronic and optical properties, making them essential components in organic electronics like solar cells, transistors, and LEDs. ossila.com

While research on this compound itself is specific, its role can be understood by analogy to similar dibrominated aromatic compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole. This related compound is a widely used monomer for the synthesis of high-performance organic semiconductors. ossila.comresearchgate.net The two bromine atoms serve as polymerization points, allowing the monomer to be linked together with other aromatic units to form long, π-conjugated polymer chains. ossila.com Similarly, this compound can be envisioned as a monomer or a key intermediate. The bromine atoms at the 4- and 7-positions provide the necessary reaction sites for polymerization reactions (e.g., Suzuki or Stille coupling), enabling the incorporation of the indenone unit into a larger π-conjugated backbone. The electronic properties of the resulting polymer can be fine-tuned by the choice of the co-monomer, offering a pathway to new materials for applications in organic photovoltaics and light-emitting diodes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4,7-dibromo-2,3-dihydroinden-1-one nih.gov |

| Molecular Formula | C₉H₆Br₂O nih.gov |

| Molecular Weight | 289.95 g/mol nih.gov |

| CAS Number | 103515-98-6 nih.gov |

| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C21)Br)Br nih.gov |

| InChI Key | ICHPPVPABKMELS-UHFFFAOYSA-N nih.gov |

Table 2: Research Applications of the Indenone Core

| Research Area | Application | References |

| Medicinal Chemistry | Precursor for drugs (e.g., Donepezil), anti-tumor, anti-bacterial, anti-viral agents | guidechem.comrsc.orgbeilstein-journals.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Dyes, Fluorophores, Organic Semiconductors | guidechem.comrsc.orgossila.com |

| Organic Synthesis | Intermediate for complex natural products, fused- and spiro-frameworks | rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHPPVPABKMELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms of 4,7-Dibromo-2,3-dihydro-1H-inden-1-one are susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a halide on an aromatic ring. The efficiency of such substitutions is often enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Substitution with Amines and Thiols

The displacement of the bromine atoms by nitrogen and sulfur nucleophiles provides a direct route to amino and thioether derivatives, respectively. The reaction with amines, for instance, can be performed using various primary or secondary amines. Often, these reactions are conducted in the presence of a base and may require elevated temperatures or catalysis, for example, with copper salts, to proceed efficiently. Similarly, thiols can readily displace the bromine atoms, often under basic conditions, to form the corresponding thioethers. Given the higher nucleophilicity of thiols compared to amines, these reactions can sometimes proceed under milder conditions.

Table 1: Representative Conditions for Nucleophilic Substitution with Amines and Thiols

| Nucleophile | Reagents and Conditions | Expected Product |

|---|---|---|

| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat | 4,7-Diamino-2,3-dihydro-1H-inden-1-one derivative |

This interactive table provides examples of typical conditions for nucleophilic substitution reactions.

Substitution with Alkoxides and Other Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also participate in nucleophilic substitution reactions with this compound. The reaction with sodium or potassium alkoxides in an alcoholic solvent or a polar aprotic solvent like DMF can yield the corresponding dialkoxy derivatives. The reactivity can be influenced by the nature of the alkoxide and the specific reaction conditions employed. Hydrolysis to the dihydroxy derivative can also be achieved, often under more forcing conditions or with the aid of a catalyst.

Table 2: Representative Conditions for Nucleophilic Substitution with Oxygen-Based Nucleophiles

| Nucleophile | Reagents and Conditions | Expected Product |

|---|---|---|

| Alkoxide (e.g., NaOR) | Sodium Alkoxide, Corresponding Alcohol or DMF, Heat | 4,7-Dialkoxy-2,3-dihydro-1H-inden-1-one |

This interactive table illustrates common conditions for reactions with oxygen-based nucleophiles.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applicable to aryl bromides like this compound. These reactions allow for the introduction of aryl, alkynyl, and other carbon-based fragments.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.govwikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a base. nih.govwikipedia.org For this compound, this reaction can be used to introduce two aryl or heteroaryl substituents, leading to the formation of 4,7-diaryl-2,3-dihydro-1H-inden-1-ones. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.govsemanticscholar.org

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|

This interactive table outlines common parameters for the Suzuki-Miyaura reaction.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgnih.govorganic-chemistry.org Applying this methodology to this compound would allow for the synthesis of 4,7-dialkynyl-2,3-dihydro-1H-inden-1-one derivatives. libretexts.org These products can serve as precursors to a variety of conjugated systems. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 4: General Conditions for Sonogashira Cross-Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|

This interactive table summarizes typical conditions for the Sonogashira coupling.

Stille Cross-Coupling and Related Methodologies

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org For this compound, Stille coupling could be employed to introduce various organic fragments, including alkyl, alkenyl, aryl, and heteroaryl groups, depending on the organostannane reagent used. A significant drawback of this method is the toxicity of the tin reagents and byproducts. wikipedia.org

Table 5: Illustrative Conditions for Stille Cross-Coupling

| Coupling Partner | Catalyst/Ligand | Additives | Solvent | Expected Product |

|---|

This interactive table shows representative conditions for the Stille cross-coupling reaction.

Heck-Larock Annulation

The Heck-Larock annulation is a powerful palladium-catalyzed reaction for the synthesis of fused heterocyclic systems. This reaction typically involves the coupling of an aryl halide with an alkyne, followed by an intramolecular cyclization. In the context of this compound, this pathway offers a direct route to construct novel polycyclic frameworks, such as cyclopent[b]indol-1(2H)-ones.

The reaction would proceed via a palladium-catalyzed coupling of one of the bromo-substituents with an internal alkyne. The choice of the bromine atom that reacts first (at position 4 or 7) can be influenced by steric and electronic factors. Subsequent intramolecular cyclization would then lead to the formation of the fused indole (B1671886) ring system. A proposed reaction scheme is depicted below:

Scheme 1: Proposed Heck-Larock Annulation of this compound

Detailed research findings on this specific transformation are not extensively reported in the literature; however, based on established palladium-catalyzed annulation methodologies, a set of plausible reaction conditions can be proposed. rsc.orgdatapdf.com

| Entry | Alkyne (R1-C≡C-R2) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 1 | Diphenylacetylene | Pd(OAc)2 | PPh3 | K2CO3 | DMF | 120 | 6-Bromo-2,3-diphenyl-4,5-dihydrocyclopent[b]indol-1(2H)-one |

| 2 | 1-Phenyl-1-propyne | PdCl2(PPh3)2 | - | Cs2CO3 | Dioxane | 100 | 6-Bromo-3-methyl-2-phenyl-4,5-dihydrocyclopent[b]indol-1(2H)-one |

| 3 | 4-Octyne | Pd(TFA)2 | tBu3P·HBF4 | K2CO3 | MeCN | 120 | 6-Bromo-2,3-dipropyl-4,5-dihydrocyclopent[b]indol-1(2H)-one |

Chemoselective Reduction and Oxidation Transformations of the Indenone Core

The carbonyl group at the C-1 position of the indanone core is a key site for chemical manipulation. Its selective reduction or participation in oxidation reactions allows for the introduction of new functionalities and the synthesis of a variety of derivatives.

Chemoselective Reduction:

The reduction of the ketone in this compound to a secondary alcohol can be achieved using various reducing agents. The chemoselectivity of this reduction is crucial, especially when other reducible functional groups are present or to avoid undesired side reactions involving the bromine atoms. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent for aldehydes and ketones and is a suitable choice for this transformation. sci-hub.sersc.orgresearchgate.net The reaction is typically carried out in alcoholic solvents at low temperatures to enhance selectivity. sci-hub.se

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. bac-lac.gc.ca This process often requires a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

Oxidation Transformations:

While the indanone core itself is relatively stable to oxidation, the introduction of hydroxyl groups through reduction opens up pathways for subsequent oxidation reactions. For instance, the secondary alcohol obtained from the reduction of the ketone can be oxidized back to the ketone using various oxidizing agents. Furthermore, the aromatic ring, while deactivated by the bromine atoms, could potentially undergo oxidation under harsh conditions, though this is generally less controlled. The primary focus of oxidation transformations in the context of this molecule is often on functional groups introduced through other reactions.

| Transformation | Reagent | Conditions | Product |

| Reduction | |||

| Ketone to Alcohol | Sodium Borohydride (NaBH4) | Methanol, 0 °C to rt | 4,7-Dibromo-2,3-dihydro-1H-inden-1-ol |

| Ketone to Alcohol | H2, Pd/C | Ethanol, rt, atmospheric pressure | 4,7-Dibromo-2,3-dihydro-1H-inden-1-ol |

| Oxidation | |||

| Alcohol to Ketone | Pyridinium chlorochromate (PCC) | Dichloromethane, rt | This compound |

Advanced Functionalization at Other Positions of the Indanone Ring

Beyond the aromatic ring and the carbonyl group, the aliphatic C-2 and C-3 positions of the indanone ring offer opportunities for further functionalization. These positions can be targeted to introduce a variety of substituents, leading to a wider range of structurally diverse derivatives.

Functionalization at the C-2 Position:

The C-2 position, being alpha to the carbonyl group, is amenable to enolization and subsequent reactions. This allows for the introduction of various electrophiles. For instance, bromination at the C-2 position can be achieved using reagents like N-bromosuccinimide (NBS). tubitak.gov.tr The resulting α-bromo ketone is a versatile intermediate for further transformations, including nucleophilic substitutions and elimination reactions.

Alkylation at the C-2 position can also be accomplished through the formation of an enolate followed by reaction with an alkyl halide. This introduces an alkyl group at the alpha position, further expanding the molecular complexity.

Functionalization at the C-3 Position:

While direct functionalization at the C-3 position is less common, it can be achieved through multi-step sequences. For example, the introduction of a double bond between C-2 and C-3 via elimination from a 2-substituted indanone can be followed by addition reactions across the double bond to functionalize the C-3 position.

| Position | Reaction | Reagents | Conditions | Product |

| C-2 | Bromination | N-Bromosuccinimide (NBS) | CCl4, reflux | 2,4,7-Tribromo-2,3-dihydro-1H-inden-1-one |

| C-2 | Alkylation | 1. LDA 2. CH3I | THF, -78 °C to rt | 4,7-Dibromo-2-methyl-2,3-dihydro-1H-inden-1-one |

| C-2/C-3 | Dehydrobromination | DBU | Toluene, reflux | 4,7-Dibromo-1H-inden-1-one |

Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 One Derivatives

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography offers definitive insight into the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. While the specific crystal structure for 4,7-Dibromo-2,3-dihydro-1H-inden-1-one is not extensively reported, analysis of closely related derivatives, such as (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one and 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, reveals key structural features of the dibromo-indenone scaffold. nih.govnih.gov

Studies on these derivatives show that the dihydroindene moiety is largely planar. nih.gov The five-membered cyclopentanone (B42830) ring, fused to the benzene (B151609) ring, typically adopts a slight twist or an envelope conformation. nih.govnih.gov For instance, in the structure of 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate, the cyclopentene (B43876) ring fused to the benzene ring adopts an envelope conformation. nih.gov

In the crystal lattice, the packing of these molecules is governed by non-covalent interactions. π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature, leading to the formation of stacked molecular columns. nih.govnih.gov These stacks can be further linked by weaker C—H⋯O and C—H⋯Br hydrogen bonds, creating a stable three-dimensional supramolecular architecture. nih.gov

Table 1: Representative Crystallographic Data for an Indenone Derivative Data for (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁BrO |

| Molecular Weight (Mr) | 299.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1359 (5) |

| b (Å) | 4.7512 (4) |

| c (Å) | 21.310 (3) |

| β (°) | 96.195 (9) |

| Volume (V) (ų) | 617.61 (11) |

| Z (molecules per cell) | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Assignments

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.

The ¹H NMR spectrum of a 4,7-dibromo-indenone derivative is expected to show distinct signals for the aromatic and aliphatic protons. The two protons on the aromatic ring (H-5 and H-6) would appear as doublets due to coupling with each other, typically in the downfield region (δ 7.0-8.0 ppm). The aliphatic protons of the cyclopentanone ring (H-2 and H-3) form an A₂B₂ system and appear as two triplets around δ 3.0 ppm and δ 2.7 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl group and the bromine atoms on the aromatic ring. libretexts.org

For the closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , the spectrum shows the aliphatic protons as multiplets at δ 2.86 ppm and δ 2.54 ppm. The single aromatic proton appears as a singlet at δ 6.64 ppm due to the substitution pattern. nih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon (C-1) of the ketone, typically appearing in the range of δ 190-205 ppm. nih.govlibretexts.org The carbons of the aromatic ring will resonate between δ 100-165 ppm. The carbons bearing the bromine atoms (C-4 and C-7) are expected to have their chemical shifts influenced by the heavy atom effect. The two aliphatic carbons, C-2 and C-3, will appear in the upfield region of the spectrum, typically between δ 25-40 ppm. nih.gov

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMSO-d₆ nih.gov

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity) |

| 1 | 201.62 | - |

| 2 | 37.01 | 2.86 (m, 2H) |

| 3 | 27.31 | 2.54 (m, 2H) |

| 3a | 120.11 | - |

| 4 | 99.75 | - |

| 5 | 162.29 | - |

| 6 | 96.44 | 6.64 (s, 1H) |

| 7 | 158.85 | - |

| 7a | 157.96 | - |

| OMe-5 | 57.66 | 3.97 (s, 3H) |

| OMe-7 | 56.55 | 3.88 (s, 3H) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₆Br₂O), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern in the mass spectrum of the parent compound, 1-indanone (B140024), is typically initiated by alpha-cleavage adjacent to the carbonyl group or cleavage leading to the loss of small molecules like CO or C₂H₄. nist.gov For the dibrominated derivative, similar fragmentation pathways are expected, with the resulting fragments retaining the characteristic isotopic signature of the bromine atoms they contain.

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated cyclic ketones like 1-indanone, this peak typically appears around 1715 cm⁻¹. pressbooks.publibretexts.org Conjugation with the aromatic ring lowers this frequency.

Other key absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: Expected to appear in the fingerprint region, typically between 500-700 cm⁻¹.

The presence of electron-withdrawing bromine atoms on the aromatic ring can slightly shift the frequency of the C=O stretch. acs.org

Table 3: Characteristic FT-IR Absorption Frequencies for a Dibromo-indenone Structure

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 |

| Ketone C=O | Stretching | 1720 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-Br | Stretching | 700 - 500 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light. For aromatic ketones like this compound, two main types of electronic transitions are expected:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the carbonyl group. These typically occur at shorter wavelengths (higher energy).

n → π* transitions: These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These occur at longer wavelengths (lower energy) compared to π → π* transitions.

The parent 1-indanone shows absorption maxima that can be attributed to these transitions. nist.gov The introduction of two bromine atoms onto the aromatic ring acts as an auxochromic modification. The lone pair electrons on the bromine atoms can engage in p-π conjugation with the aromatic ring, which tends to lower the energy of the HOMO-LUMO gap. researchgate.net This results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted indanone. researchgate.net

Computational Chemistry and Theoretical Investigations of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 One Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. This method calculates the electron density of a system to derive its energy and other properties, offering a balance between accuracy and computational cost. For a molecule like 4,7-Dibromo-2,3-dihydro-1H-inden-1-one, DFT would be employed to predict its three-dimensional shape, bond lengths, and bond angles.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A detailed analysis of the HOMO and LUMO energies and their spatial distribution for this compound would reveal regions of the molecule that are most likely to participate in chemical reactions. However, specific calculated values for the HOMO and LUMO energies for this compound are not documented in the available scientific literature. For related indenone structures, the HOMO is often localized on the aromatic ring, while the LUMO is centered on the carbonyl group and the conjugated system.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only, as specific data could not be located in the literature.

Computational methods, particularly DFT, can be used to predict various spectroscopic properties. The calculation of vibrational frequencies (infrared and Raman spectra) helps in the identification and characterization of the molecule by correlating theoretical spectra with experimental data. Similarly, the prediction of electronic transitions can forecast the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the molecule's color and photophysical behavior.

While these predictive tools are powerful, published studies containing the predicted vibrational frequencies or UV-Vis absorption spectra for this compound could not be identified.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Wavelength/Frequency Range |

|---|---|

| Key IR Vibrational Frequencies (e.g., C=O stretch) | Data Not Available |

| Maximum UV-Vis Absorption (λmax) | Data Not Available |

Note: This table is for illustrative purposes only, as specific data could not be located in the literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The charge density analysis provides a quantitative measure of the electronic charge at different points in the molecule.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms. The bromine atoms would also influence the electrostatic potential significantly. However, specific MEP maps or detailed charge density analyses for this compound are not available in the reviewed scientific papers.

While this compound does not possess conventional hydrogen bond donors, computational studies can reveal weaker intramolecular interactions, such as C-H···O or C-H···Br contacts, that can influence the molecule's conformation and stability. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) are often used for this purpose. A thorough search did not yield any studies that have investigated such intramolecular interactions within this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the properties of molecules in their electronically excited states. It is used to calculate vertical excitation energies, which correspond to the absorption of light, and to understand the nature of these electronic transitions (e.g., n→π* or π→π*). This information is crucial for designing molecules with specific optical or photochemical properties.

An investigation of this compound using TD-DFT would provide a deeper understanding of its photophysics. Regrettably, no TD-DFT studies focused on the excited state properties of this particular compound have been found in the published literature.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or other molecules. This can be particularly useful for understanding the behavior of the compound in different phases (gas, liquid, solid) and for predicting its physical properties.

MD simulations could elucidate the conformational landscape of the five-membered ring in this compound and how intermolecular forces, such as stacking interactions or halogen bonding, might influence its packing in the solid state. At present, there are no published molecular dynamics simulation studies available for this compound.

Quantum Chemical Models for Chemical Bonding and Reactivity Prediction

Quantum chemical models are indispensable tools for elucidating the electronic structure, bonding characteristics, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between computational cost and accuracy.

Chemical Bonding: A primary application of DFT is the optimization of the molecule's three-dimensional geometry, which serves as the foundation for all other calculations. From this optimized structure, various aspects of chemical bonding can be analyzed. The electron density distribution reveals the nature of covalent bonds within the indenone framework. Furthermore, computational methods are crucial for understanding non-covalent interactions, which can dictate the molecule's solid-state packing and intermolecular recognition. In halogenated compounds, "halogen bonding" is a significant directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. mdpi.com Computational studies on other halogenated molecules, such as oxindoles, have effectively used methods like Møller–Plesset second-order perturbation theory (MP2) and DFT to quantify the energy of Br···Br and C-H···Br interactions. mdpi.com These same approaches could be applied to this compound to model its crystal lattice and predict its supramolecular chemistry.

Reactivity Prediction: Computational models provide several descriptors to predict chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons, suggesting susceptibility to electrophilic attack, while the LUMO energy relates to the ability to accept electrons, indicating sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles, while blue regions denote positive potential (electron-poor areas), attractive to nucleophiles. For this compound, the carbonyl oxygen would be a site of negative potential, while the regions around the bromine atoms would be influenced by their electronegativity and potential for halogen bonding.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond is a critical parameter for predicting reactivity in radical reactions or assessing thermal stability. DFT calculations have been successfully used to determine the C-Br BDEs in various brominated aromatic compounds, providing insights into their decomposition pathways. researchgate.net Calculating the BDE for the two C-Br bonds in the target molecule would reveal their relative strengths and the likely site of initial radical formation.

The following table presents hypothetical data that would be derived from a DFT analysis of this compound, illustrating the types of parameters used for reactivity prediction.

| Calculated Parameter | Hypothetical Value | Predicted Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; potential sites for electrophilic attack on the aromatic ring. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability; potential sites for nucleophilic attack, especially at the carbonyl carbon. |

| HOMO-LUMO Gap | 4.7 eV | Suggests relatively high kinetic stability. |

| MEP Minimum (on Carbonyl Oxygen) | -45 kcal/mol | Strongly nucleophilic site, prone to interaction with Lewis acids or electrophiles. |

| MEP Maximum (σ-hole on Bromine) | +20 kcal/mol | Site for potential halogen bonding with electron donors. |

| C(4)-Br Bond Dissociation Energy | 72 kcal/mol | Energy required for homolytic cleavage of the C-Br bond at position 4. |

| C(7)-Br Bond Dissociation Energy | 70 kcal/mol | Slightly weaker C-Br bond, suggesting it may be the preferential site for radical abstraction. |

Applications of 4,7 Dibromo 2,3 Dihydro 1h Inden 1 One As a Building Block in Advanced Organic Materials

Contribution to Supramolecular Chemistry and Self-Assembly

Frameworks for Densely π-Stacked Structures

For instance, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals that the dihydroindene moiety is essentially planar. This planarity allows for significant π-stacking interactions between the six-membered rings of adjacent molecules, leading to the formation of molecular stacks extending along the crystallographic axes. These interactions are a critical factor in determining the solid-state morphology and, consequently, the material's electronic properties. The typical distances for such π-π stacking interactions are in the range of 3.4 to 3.8 Å. researchgate.netmolport.com The presence of two bromine atoms in 4,7-Dibromo-2,3-dihydro-1H-inden-1-one is expected to influence the crystal packing through halogen bonding and other intermolecular interactions, which can further promote ordered, densely packed structures. researchgate.net

The ability to form such ordered assemblies is crucial for applications in organic electronics, where efficient charge transport is dependent on the close proximity and regular arrangement of π-conjugated systems. The indenone core, therefore, provides a robust framework for designing molecules that self-assemble into densely π-stacked structures.

| Interaction Type | Typical Distance (Å) | Significance |

| π-π Stacking | 3.4 - 3.8 | Facilitates charge transport in organic semiconductors. |

| Halogen Bonding | Variable | Influences crystal packing and molecular orientation. |

| C-H···O/Br | Variable | Contributes to the stability of the crystal lattice. |

Role in Expanding the Material Library for Asymmetric Conjugated Molecules

The dibromo functionality of this compound makes it a valuable precursor for the synthesis of asymmetric conjugated molecules through selective cross-coupling reactions. The two bromine atoms at the 4- and 7-positions of the indenone core can be sequentially and selectively functionalized, allowing for the introduction of different aryl or heteroaryl groups. This stepwise functionalization is a powerful strategy for creating dissymmetric π-conjugated systems with tailored electronic and optical properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. researchgate.netnih.gov By carefully controlling the reaction conditions, it is possible to achieve monosubstitution at either the 4- or 7-position, followed by the introduction of a second, different substituent at the remaining bromine position. This approach opens up a vast design space for novel asymmetric chromophores and fluorophores.

The development of chiral ligands for these cross-coupling reactions further expands the potential of this building block, enabling the synthesis of enantiomerically pure, axially chiral biaryl compounds. rsc.org Such chiral conjugated molecules are of great interest for applications in chiroptical materials, asymmetric catalysis, and circularly polarized light-emitting diodes. The indenone core provides a rigid and planar scaffold that can effectively transmit electronic effects between the two different aromatic substituents, leading to unique photophysical properties.

Integration into Polymeric Structures for Optoelectronic Applications

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of conjugated polymers for optoelectronic applications. Similar to other dibromoaromatic compounds like 4,7-Dibromo-2,1,3-benzothiadiazole, which is a key building block for high-performance polymers in organic solar cells, the indenone derivative can be incorporated into polymer backbones through various polymerization techniques. nbinno.comossila.comnih.govnih.gov

The Suzuki-Miyaura and Stille cross-coupling polymerization reactions are commonly employed to create alternating donor-acceptor copolymers. researchgate.net In such polymers, the electron-withdrawing nature of the indenone ketone group can be paired with electron-donating comonomers to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic bandgap is essential for optimizing the performance of organic photovoltaic devices and organic light-emitting diodes (OLEDs). nih.govnih.gov

The indenone unit can impart desirable properties to the resulting polymers, including good thermal stability and solubility in common organic solvents, which are crucial for solution-based processing of large-area electronic devices. The ability to modify the indenone core, for instance, by converting the ketone to other functional groups, offers further opportunities to fine-tune the polymer's properties for specific optoelectronic applications.

| Polymer Type | Potential Application | Key Properties |

| Donor-Acceptor Copolymers | Organic Photovoltaics (OPVs) | Tunable bandgap, good charge mobility. |

| Light-Emitting Polymers | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tenability. |

| Charge-Transporting Polymers | Organic Field-Effect Transistors (OFETs) | Ordered morphology, high charge carrier mobility. |

Scaffolding in Advanced Materials Design

The rigid and planar structure of the 2,3-dihydro-1H-inden-1-one core makes this compound an excellent scaffold for the design of advanced functional materials. A molecular scaffold provides a defined three-dimensional framework onto which various functional groups can be attached to create molecules with specific properties and functions.

The dibromo-indenone scaffold allows for the precise spatial arrangement of appended functional units. Through cross-coupling reactions, a wide range of substituents can be introduced at the 4- and 7-positions, leading to the creation of molecules with tailored shapes and functionalities. researchgate.net This "molecular Lego" approach is central to the design of materials for applications in supramolecular chemistry, molecular recognition, and sensing.

For example, by attaching specific recognition motifs to the indenone scaffold, it is possible to create host molecules for the selective binding of guest species. The indenone core can also serve as the central unit in the construction of larger, more complex architectures, such as dendrimers or molecular clips. The inherent photophysical properties of the indenone moiety can be modulated by the attached substituents, leading to the development of novel fluorescent sensors and probes. The versatility of the this compound scaffold, therefore, provides a powerful platform for the bottom-up design of a wide range of advanced materials.

Future Research Directions and Perspectives for 4,7 Dibromo 2,3 Dihydro 1h Inden 1 One

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 1-indanone (B140024) and its derivatives has traditionally relied on methods like Friedel-Crafts acylation, which often involve harsh reagents and generate significant waste. beilstein-journals.orgresearchgate.netorganic-chemistry.orgresearchgate.net The future of synthesizing 4,7-Dibromo-2,3-dihydro-1H-inden-1-one and related halogenated indanones lies in the adoption of greener and more efficient methodologies.

Key areas for future research include:

Microwave-Assisted Reactions: Microwave-assisted intramolecular Friedel–Crafts acylation has emerged as an environmentally benign method for producing 1-indanones and 1-tetralones. researchgate.net This technique significantly reduces reaction times and can be performed in reusable ionic liquids, minimizing solvent waste. researchgate.net Future work should focus on adapting these microwave protocols for the cyclization of appropriately substituted 3-arylpropanoic acids to yield this compound, optimizing conditions for high yield and purity.

Metal-Free Catalysis: The development of metal- and additive-free synthetic routes is a cornerstone of green chemistry. rsc.orgrsc.org L-proline, for instance, has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. rsc.org Research into metal-free catalytic systems for the synthesis of the dibrominated target compound could offer significant advantages in terms of cost, toxicity, and ease of purification.

Benign Catalysts and Solvents: The use of catalysts like metal triflates (e.g., Tb(OTf)₃) and highly oxophilic Lewis acids such as NbCl₅ has shown promise in promoting Friedel-Crafts reactions under milder conditions. beilstein-journals.orgresearchgate.netresearchgate.net Combining these catalysts with solvent-free conditions or greener solvents represents a significant step forward. nih.gov Future investigations could explore the catalytic efficiency of various metal triflates in reusable ionic liquids for the synthesis of this compound. researchgate.net

| Synthesis Approach | Potential Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption, use of reusable solvents. researchgate.net | Optimization for dibrominated precursors, catalyst reusability studies. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, simplifies purification. rsc.orgrsc.org | Design of organocatalysts for the cyclization of halogenated substrates. |

| Greener Catalyst Systems | Milder reaction conditions, potential for catalyst recovery and reuse. beilstein-journals.orgresearchgate.net | Screening of various metal triflates and Lewis acids for efficiency and selectivity. |

Exploration of Enhanced Reactivity and Selectivity in Derivatization

The this compound molecule possesses three primary sites for chemical modification: the two carbon-bromine bonds on the aromatic ring and the carbonyl group. A major challenge and opportunity for future research is the development of highly selective reactions that can target one site without affecting the others.

Chemoselective Carbonyl Chemistry: The carbonyl group can undergo a wide range of reactions, including reductions, additions, and condensations. Future studies should explore conditions that allow for selective manipulation of the ketone. For example, developing mild reduction protocols to form the corresponding alcohol, 4,7-dibromo-2,3-dihydro-1H-inden-1-ol, while leaving the aryl bromides intact for subsequent cross-coupling reactions.

Selective Aryl Bromide Functionalization: The two bromine atoms are electronically distinct due to their positions relative to the electron-withdrawing carbonyl group. This difference could be exploited for selective mono-functionalization using cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. Research should focus on fine-tuning reaction conditions (catalyst, ligand, temperature) to achieve high selectivity for either the C4 or C7 position. This would enable the stepwise introduction of different functional groups, creating complex, non-symmetrical derivatives.

Controlling Reactivity: The relative reactivity of the carbonyl group is influenced by steric hindrance and the electronic effects of substituents. libretexts.orglibretexts.org The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, the carbonyl group deactivates the aromatic ring, influencing the conditions required for nucleophilic aromatic substitution. Future work could involve a systematic study of these competing reactivities to create a predictive framework for derivatization.

Advanced Theoretical Modeling for Predictive Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound and its derivatives, theoretical modeling will be crucial for designing materials with specific electronic and optical properties.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure of the parent molecule and its derivatives. nih.govresearchgate.netacs.org Such calculations can predict key parameters like HOMO/LUMO energy levels, ionization potentials, and electron affinities, which are critical for applications in organic electronics. nih.gov Future modeling efforts should focus on how different substituents, introduced at the bromo- or carbonyl-positions, modulate these electronic properties. nih.govmdpi.com

Quantitative Structure-Property Relationship (QSPR) Models: By building a database of experimental and computed properties for a series of derivatives, QSPR models can be developed. mdpi.com These models establish mathematical relationships between molecular descriptors (e.g., electronic properties, steric parameters) and macroscopic properties (e.g., charge mobility, light absorption wavelength). This predictive capability would accelerate the discovery of new functional materials. mdpi.com

Simulating Molecular Packing and Interactions: For materials science applications, understanding how molecules pack in the solid state is essential. Computational simulations can predict crystal packing and intermolecular interactions (e.g., C–H···π, halogen bonding), which govern properties like charge transport. acs.orgresearchgate.net Modeling the self-assembly and thin-film morphology of derivatives will be vital for designing high-performance organic semiconductors. researchgate.net

Expanding Applications in Emerging Organic Electronic Technologies and Functional Materials

The unique electronic characteristics imparted by the dibromo-indanone scaffold make it a promising candidate for a new generation of organic electronic materials. Halogenation is a known strategy for tuning the electronic properties of organic semiconductors, often lowering HOMO/LUMO levels and influencing molecular packing. researchgate.net

Organic Field-Effect Transistors (OFETs): The indanone core is part of larger, fully conjugated systems like indenofluorenes, which have been investigated as semiconducting materials. uoregon.eduresearchgate.net this compound can serve as a key building block for new p-type or n-type organic semiconductors. acs.orgresearchgate.netnbinno.com Future research will involve synthesizing polymers or small molecules incorporating this unit and evaluating their performance in OFET devices, focusing on charge carrier mobility and stability. ossila.com

Organic Light-Emitting Diodes (OLEDs): Indenopyrazine and other indanone-derived structures have been used to create highly efficient blue-emitting materials for OLEDs. researchgate.net The dibromo-indanone core can be functionalized with emissive moieties through cross-coupling reactions. The heavy-atom effect of bromine could also be explored for developing phosphorescent emitters. Future work will focus on designing and synthesizing novel emitters and host materials based on this scaffold for application in high-efficiency OLEDs. researchgate.netossila.com

Organic Photovoltaics (OPVs): Dibrominated heterocyclic compounds are frequently used as monomers for synthesizing low band-gap polymers used in OPVs. nbinno.com The electron-withdrawing nature of the indanone unit, combined with the versatility of the bromine substituents for polymerization, makes this compound an attractive building block for new donor or acceptor materials in OPV active layers.

Integration into Complex Architectures for Multifunctional Materials

Beyond single-function applications, this compound is an ideal precursor for constructing complex, multifunctional materials through hierarchical self-assembly and covalent synthesis.

Hierarchical Self-Assembly: The principles of hierarchical self-assembly can be used to organize derivatives of the dibromo-indanone into well-defined nanostructures. diamond.ac.uknih.gov By introducing specific functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking), researchers can guide the assembly of these molecules into chiral nanostructures, liquid crystals, or porous organic frameworks. nih.govacs.orgresearchgate.net

Precursors for Fused-Ring Systems: 1-Indanones are valuable synthons for creating more complex fused-ring and spiro-cyclic systems through annulation reactions. nih.gov Future synthetic efforts could use this compound as a starting point to build larger polycyclic aromatic hydrocarbons with tailored electronic properties and defined three-dimensional structures.

Multifunctional Polymers and Composites: The dibromo functionality allows the molecule to be incorporated as a monomer into polymers. lu.se This could lead to the development of multifunctional materials that combine, for example, semiconducting properties with specific chemical sensing capabilities or mechanical robustness. escholarship.orgimperial.ac.uk Research in this area would involve designing polymerization strategies (e.g., Suzuki polycondensation) and characterizing the properties of the resulting materials. lu.seimperial.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.